molecular formula C19H19NOS B1327376 2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone CAS No. 898763-04-7

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Cat. No.: B1327376
CAS No.: 898763-04-7
M. Wt: 309.4 g/mol
InChI Key: YDRRTPOTCQKCJK-UHFFFAOYSA-N
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Description

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone is an organic compound that features a benzophenone core substituted with a pyrrolinomethyl group and a thiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolinomethyl Group: This can be achieved by reacting a suitable pyrrole derivative with an aldehyde or ketone under acidic or basic conditions to form the pyrrolinomethyl moiety.

    Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzophenone core.

    Coupling Reactions: The final step involves coupling the pyrrolinomethyl and thiomethyl-substituted intermediates to form the target compound.

Industrial Production Methods

Industrial production of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The pyrrolinomethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolinomethyl group can interact with biological macromolecules, while the thiomethyl group can undergo redox reactions, influencing cellular processes. The benzophenone core may also play a role in its biological activity by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone
  • 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone
  • 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone

Uniqueness

2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone is unique due to the specific combination of the pyrrolinomethyl and thiomethyl groups on the benzophenone core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRRTPOTCQKCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643925
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-04-7
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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